molecular formula C10H9NO B579617 2-Methyl-1H-indole-6-carbaldehyde CAS No. 18871-11-9

2-Methyl-1H-indole-6-carbaldehyde

Cat. No.: B579617
CAS No.: 18871-11-9
M. Wt: 159.188
InChI Key: JWNMCDWTLBJSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-indole-6-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Future Directions

The field of indole derivatives awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Preparation Methods

The synthesis of 2-Methyl-1H-indole-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where indole is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the corresponding indole-3-carbaldehyde. Subsequent methylation at the 2-position yields this compound .

Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Comparison with Similar Compounds

2-Methyl-1H-indole-6-carbaldehyde can be compared with other indole derivatives, such as:

    1H-Indole-3-carbaldehyde: Similar in structure but with the aldehyde group at the 3-position.

    2-Methyl-1H-indole-3-carbaldehyde: Similar in structure but with the aldehyde group at the 3-position and a methyl group at the 2-position.

    1-Methyl-1H-indole-6-carbaldehyde: Similar in structure but with a methyl group at the 1-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

2-methyl-1H-indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-9-3-2-8(6-12)5-10(9)11-7/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNMCDWTLBJSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.